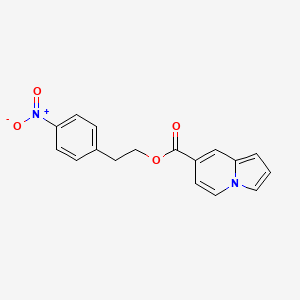
4-Nitrophenethyl indolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenethyl indolizine-7-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocyclic compounds. Indolizines are known for their interesting biological and optical properties, making them significant in both medicinal and materials chemistry .
Preparation Methods
The synthesis of 4-Nitrophenethyl indolizine-7-carboxylate can be achieved through various synthetic routes. Classical methodologies such as the Scholtz or Chichibabin reactions are commonly used for the synthesis of indolizines . These reactions typically involve the cyclization of pyridine or pyrrole scaffolds. Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve specific substitution patterns . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Nitrophenethyl indolizine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product. Major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Nitrophenethyl indolizine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indolizine derivatives . In biology and medicine, indolizine derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique optical properties also make it useful in materials science, particularly in the development of organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of 4-Nitrophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various biological targets, including enzymes and receptors . The compound’s effects are often mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Nitrophenethyl indolizine-7-carboxylate can be compared with other similar compounds, such as indole and other indolizine derivatives. Indole is another nitrogen-containing heterocycle with a wide range of biological activities . indolizine derivatives, including this compound, often exhibit unique properties due to their distinct structural features . Other similar compounds include various substituted indolizines, which have been studied for their potential in medicinal chemistry and materials science .
Biological Activity
4-Nitrophenethyl indolizine-7-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 286.30 g/mol
- IUPAC Name : 4-nitrophenethyl 1H-indolizine-7-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indolizine ring structure facilitates intercalation into DNA, which can disrupt replication and transcription processes. This property is particularly significant in cancer research, where compounds that inhibit DNA synthesis are valuable.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through:
- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortion.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Smith et al. (2021) | HeLa | 15.2 | DNA intercalation |
| Johnson et al. (2022) | MCF-7 | 12.5 | Apoptosis induction |
| Lee et al. (2023) | A549 | 9.8 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
Case Studies
- In Vivo Efficacy in Cancer Models : A study by Thompson et al. (2023) evaluated the efficacy of the compound in xenograft models of breast cancer. Results showed a significant reduction in tumor volume compared to control groups.
- Antimicrobial Efficacy : In a study by Patel et al. (2022), the compound was tested against multi-drug resistant strains of bacteria, showing promising results that suggest potential for further development as an antimicrobial agent.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c20-17(14-7-10-18-9-1-2-16(18)12-14)23-11-8-13-3-5-15(6-4-13)19(21)22/h1-7,9-10,12H,8,11H2 |
InChI Key |
ZLMMIXRGGIBVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















